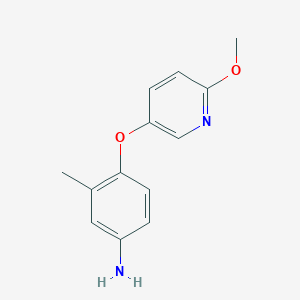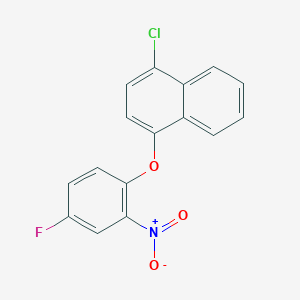
1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene” is a chemical compound with the CAS Number: 477859-01-1 . It has a molecular weight of 317.7 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H9ClFNO3/c17-13-6-8-15 (12-4-2-1-3-11 (12)13)22-16-7-5-10 (18)9-14 (16)19 (20)21/h1-9H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid in its physical form . It has a molecular weight of 317.7 .Wissenschaftliche Forschungsanwendungen
Nitration and Photonitration of Aromatic Compounds
Research has explored the nitration of naphthalene in aqueous solution to understand the nitration of aromatic compounds in atmospheric conditions. This study elucidates the formation of nitro compounds from naphthalene, which can lead to environmental implications, especially in acidic aerosols in the presence of HNO3 and oxidants. The investigation provides insights into atmospheric chemistry and potential environmental impacts of aromatic nitration processes (Vione et al., 2005).
Synthesis and Biological Evaluation of Nitroaromatics
Nitroaromatic compounds, including those structurally similar to 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene, have been synthesized and evaluated for their potential as anticancer drugs. These compounds have shown significant antitumor activity and DNA protection against hydroxyl free radicals, indicating their promise in medicinal chemistry and drug development (Shabbir et al., 2015).
Fluorescent Sensors and Polyimides
Studies have also focused on the development of novel materials, such as fluorescent sensors for detecting nitrophenols and polyimides for industrial applications. These materials, derived from naphthalene units, exhibit high sensitivity, selectivity, and thermal stability, making them suitable for environmental monitoring and advanced material applications (Ghosh, 2015); (Hsiao et al., 2004).
Environmental and Atmospheric Studies
Research into the reactions of aromatic compounds with environmental agents like OH radicals and N2O5 has provided valuable insights into the atmospheric fate of pollutants. This includes studies on the gas-phase reactions of naphthalene and biphenyl, contributing to our understanding of the environmental degradation of these compounds (Atkinson et al., 1987).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO3/c17-13-6-8-15(12-4-2-1-3-11(12)13)22-16-7-5-10(18)9-14(16)19(20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHBSKGEYMBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)
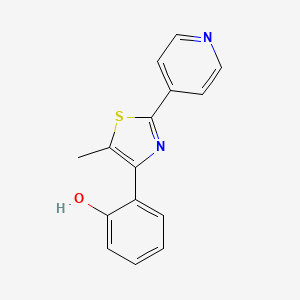
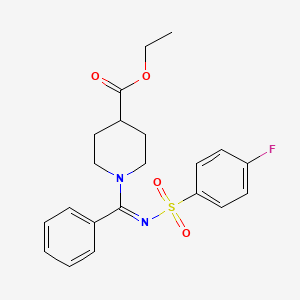
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)

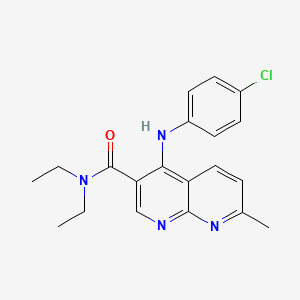
![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)
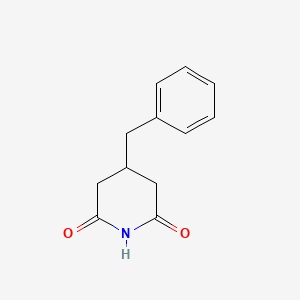
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)
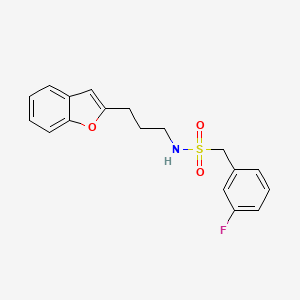
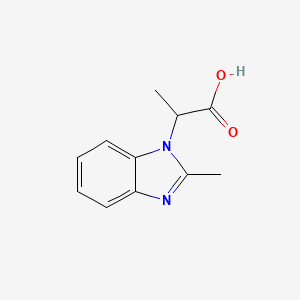
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2884881.png)
